Home > Products > Inhibitors/Agonists P468 > ginsenoside C-K
ginsenoside C-K - 39262-14-1

ginsenoside C-K

Catalog Number: EVT-339693
CAS Number: 39262-14-1
Molecular Formula: C36H62O8
Molecular Weight: 622.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Ginsenoside C-K, a derivative of the protopanaxadiol-type ginsenoside family, is a rare ginsenoside found in low concentrations in ginseng. [, , , ] It is considered a minor ginsenoside due to its low natural abundance. [, , , ] C-K is primarily recognized for its enhanced pharmacological activities compared to major ginsenosides, garnering significant attention in scientific research. [, ]

Source and Classification

Ginsenoside C-K is primarily sourced from the hydrolysis of major ginsenosides such as Rb1 and Rd. This transformation can occur through enzymatic processes involving specific β-glucosidases found in various microorganisms or through chemical methods. In terms of classification, it falls under the category of steroidal saponins, which are known for their diverse biological activities.

Synthesis Analysis

Methods of Synthesis

The synthesis of ginsenoside C-K can be achieved through several methods:

Technical Details

In one study, Lactococcus lactis was genetically modified to express β-glucosidase genes, enabling it to convert protopanaxadiol-type ginsenosides into C-K efficiently. The process involved optimizing culture conditions, such as temperature and substrate concentration, to maximize yield .

Molecular Structure Analysis

Ginsenoside C-K has a molecular formula of C27H46O9C_{27}H_{46}O_9 and a molecular weight of 494.65 g/mol. The structure consists of a dammarane backbone with specific hydroxyl groups and glycosyl residues that define its properties.

Structural Data

  • Chemical Structure: The core structure includes a dammarane skeleton with hydroxyl groups at various positions.
  • Spectroscopic Data: Characterization techniques such as Nuclear Magnetic Resonance (NMR) and High-Performance Liquid Chromatography (HPLC) have confirmed the identity and purity of ginsenoside C-K during synthesis .
Chemical Reactions Analysis

Ginsenoside C-K undergoes various chemical reactions during its synthesis:

  1. Hydrolysis Reactions: The primary reaction involves the hydrolysis of glycosidic bonds in larger ginsenosides facilitated by β-glucosidases.
  2. Oxidation Reactions: Some pathways involve oxidation steps that convert intermediates into final products like C-K.
  3. Reversible Reactions: Certain enzymatic reactions can be reversible, allowing for dynamic equilibrium between different ginsenoside forms.

Technical Details

The enzymatic conversion typically requires specific conditions such as pH adjustments and temperature control to optimize enzyme activity and product yield .

Mechanism of Action

Ginsenoside C-K exhibits its pharmacological effects through several mechanisms:

  1. Anti-inflammatory Activity: It modulates inflammatory pathways by inhibiting the activation of mitogen-activated protein kinases (MAPKs) and reducing cytokine production.
  2. Antioxidant Properties: Ginsenoside C-K demonstrates significant antioxidant activity, contributing to its protective effects against oxidative stress.
  3. Cellular Signaling Modulation: It influences various signaling pathways involved in cell proliferation and apoptosis, making it a candidate for cancer therapy .

Process Data

In vitro studies have shown that ginsenoside C-K can significantly reduce inflammation markers in cellular models exposed to inflammatory stimuli .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Ginsenoside C-K typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and organic solvents like ethanol.

Chemical Properties

  • Stability: Ginsenoside C-K is relatively stable under acidic conditions but may degrade under prolonged exposure to heat or light.
  • pH Sensitivity: Its solubility can vary with changes in pH, affecting its bioavailability.

Relevant Data or Analyses

Studies have indicated that the bioavailability of ginsenoside C-K is higher than that of its parent compounds due to its lower glycosylation level, enhancing its absorption in the gastrointestinal tract .

Applications

Ginsenoside C-K has several scientific applications:

  1. Pharmaceuticals: It is being investigated for its potential use in treating inflammatory diseases and certain cancers due to its biological activity.
  2. Nutraceuticals: Ginsenoside C-K is included in dietary supplements aimed at improving health outcomes related to inflammation and oxidative stress.
  3. Cosmetics: Its antioxidant properties make it a valuable ingredient in skincare products aimed at reducing signs of aging.

Research continues to explore the full range of applications for ginsenoside C-K, particularly in therapeutic contexts where its unique properties can be leveraged for health benefits.

Introduction to Ginsenoside C-K

Botanical Origins and Natural Occurrence in Panax Species

Ginsenoside C-K (chemical formula: C₃₆H₆₂O₈; molecular weight: 622.87 g/mol) is distinguished from primary ginsenosides by its absence in intact Panax species plants. Rather than being synthesized directly by Panax ginseng C.A. Mey. or related species (e.g., Panax quinquefolius, Panax notoginseng), it is formed through specific biotransformation processes occurring after harvest or during metabolic processes [1] [2] [8]. Its existence is intrinsically linked to the enzymatic modification of protopanaxadiol (PPD)-type ginsenosides, particularly Rb₁, Rb₂, and Rc, which are abundant in ginseng roots, fruits, leaves, and flower buds [1] [5] [8].

The biotransformation pathway to C-K involves sequential deglycosylation primarily mediated by two key agents:

  • Gut Microbiota: Upon oral ingestion of ginseng products, intestinal bacteria such as Bifidobacterium spp. (e.g., K-103, K-506, Int57, SJ32), Eubacterium A-44, and Bacteroides HJ-15 hydrolyze the sugar moieties attached to the C-3 and C-20 positions of PPD ginsenosides. This multi-step process (e.g., Rb1 → Rd → F2 → CK) is essential for liberating the bioactive aglycone core [1] [2].
  • Microbial and Fungal Enzymes: Specific soil fungi (Aspergillus niger, Aspergillus usamii, Fusarium sacchari, Paecilomyces bainier sp. 229) and bacteria (Leuconostoc citreum LH1, Lactobacillus paralimentarius LH4) isolated from environments like kimchi, soil around ginseng roots, or human feces produce β-glucosidases that efficiently convert major ginsenosides into C-K under controlled conditions (often 30-37°C, pH 5.0-7.0) [1] [2]. This microbial conversion is now a primary method for commercial C-K production.

Table 1: Key Microbial Sources for Ginsenoside C-K Biotransformation [1] [2]

Microorganism/Fungal SpeciesSourceTransformation PathwayOptimal Conditions
Bifidobacterium K-103Human fecesRc → Rd → CK37°C, pH 7.0
Bifidobacterium SJ32Human fecesRb1 → Rd/F2 → CK; Rb2/Rc → CK37°C, pH 5.0
Aspergillus niger g.848Chinese kojiRb1 → Rd → F2 → CK30°C, pH 5.0
Fusarium sacchariGinseng root soilP. notoginseng saponins → CK30°C, pH 5.5
Leuconostoc citreum LH1KimchiRb1 → CK30°C, pH 6.0
Lactobacillus paralimentarius LH4KimchiRb1 → Rd/gypenoside XVII → F2 → CK30°C, pH 6.0

Chemical Structure and Classification Within Triterpenoid Saponins

Ginsenoside C-K (20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol; synonyms: IH901, M1, Ginsenoside K) belongs to the tetracyclic dammarane-type triterpenoid saponin class. Its structural features underpin its unique biological properties and distinguish it from precursor ginsenosides [1] [3] [8].

Core Structural Characteristics:

  • Aglycone Skeleton: Features a steroidal four-ring dammarane structure (specifically a 20(S)-protopanaxadiol core), characteristic of PPD-type ginsenosides. This rigid hydrophobic backbone is essential for membrane interactions and receptor binding.
  • Glycosylation Pattern: Possesses a single β-D-glucopyranosyl moiety attached at the C-20 hydroxyl group. This monoglucosylated structure contrasts markedly with precursor ginsenosides like Rb1 (which has glucose units at C-3 and C-20) or Rd (glucose at C-3 and a disaccharide at C-20). The extensive deglycosylation occurring during its formation dramatically increases its lipophilicity compared to its highly glycosylated precursors [1] [8].
  • Stereochemistry: The 20(S) configuration at C-20 is crucial for its bioactivity. This chiral center influences its three-dimensional conformation and interaction with biological targets like enzymes and receptors.

Classification and Relationship to Other Ginsenosides:Ginsenosides are broadly categorized based on their aglycone structures:

  • Protopanaxadiol (PPD) Group: Includes Rb₁, Rb₂, Rc, Rd, Rg₃, Rh₂, and CK. All share the PPD backbone. CK is a final metabolite in the deglycosylation chain of Rb₁, Rb₂, and Rc.
  • Protopanaxatriol (PPT) Group: Includes Re, Rg₁, Rg₂, Rf, and Rh₁, characterized by a different hydroxylation pattern on the core structure.
  • Oleanane Type: Represented by Ro (rare in Panax ginseng).

C-K's classification as a rare ginsenoside stems from its low natural abundance in unprocessed ginseng and its formation primarily via post-harvest processing or metabolic activity. Its structure grants it superior membrane permeability and bioavailability compared to larger, more polar precursor ginsenosides [1] [2] [8].

Table 2: Structural Comparison of Ginsenoside C-K with Precursor Ginsenosides [1] [3] [8]

GinsenosideTypeCore AglyconeSugar MoietiesMolecular Weight (g/mol)Key Biotransformation Relationship
Rb₁PPDPPDGlc(2-1)Glc at C-3; Glc(6-1)Glc at C-201109.29Direct precursor (Rb1 → Rd → F2 → CK)
RdPPDPPDGlc(2-1)Glc at C-3; Glc at C-20946.15Precursor (Rd → F2 → CK)
F2PPDPPDGlc at C-3; Glc at C-20?766.99 (approx)Direct precursor (F2 → CK)
C-K (CK)PPDPPDGlc at C-20 ONLY622.87Final bioactive metabolite
Rg₁PPTPPTGlc at C-6; Rha(1-2)Glc at C-20801.01Not a precursor

Historical Context in Traditional Medicine and Modern Pharmacological Interest

The history of ginsenoside C-K is inextricably linked to the ancient use of Panax ginseng but represents a significant shift in modern pharmacological focus towards bioactive metabolites.

Traditional Roots:Panax ginseng (Ren Shen) has been revered in Traditional Chinese Medicine (TCM) for over 2,000 years, documented in classical texts since the Han Dynasty. Traditionally harvested from the mountains of Manchuria, China, it was prized as a supreme tonic herb ("superior herb" in Shen Nong Ben Cao Jing) for its perceived ability to invigorate Qi (vital energy), strengthen the spleen and lungs, calm the mind, and promote longevity [4] [6]. Its use extended to treating conditions like physical weakness, fatigue, poor appetite, thirst, and palpitations. The root's value historically rivaled precious metals, driving extensive trade across Asia and later to the West [4] [6]. While traditional preparations (decoctions, powders, fermented products) undoubtedly contained complex mixtures of ginsenosides and other compounds, the specific entity of C-K was unknown, and its effects were attributed to the whole root or crude extracts.

Modern Scientific Trajectory:The understanding and isolation of C-K mark a distinct departure from traditional whole-herb approaches:

  • Discovery and Isolation (1972): Japanese researchers first isolated C-K from the hydrolysis products of ginsenosides Rb₁, Rb₂, and Rc using enzymes derived from a soil bacterium. Structural elucidation followed, identifying it as 20-O-β-D-glucopyranosyl-20(S)-protopanaxadiol [2] [8].
  • Metabolic Revelation (1990s): Pioneering work by Hasegawa and colleagues demonstrated that C-K was not merely an artifact of in vitro processing but the primary intestinal metabolite absorbed into systemic circulation after oral ingestion of PPD ginsenosides. Studies in rats showed Rb1 administration led to high concentrations of C-K, but not Rb1, in plasma, urine, and intestinal contents [1] [2]. This pivotal finding shifted attention towards C-K as the likely key mediator of many systemic effects previously attributed to ginseng or its primary ginsenosides.
  • Pharmacological Expansion (2000s-Present): Research accelerated, revealing C-K's diverse biological activities far beyond general "tonification." Robust in vitro and in vivo studies demonstrated potent and specific effects including:
  • Anti-inflammatory: Inhibition of iNOS, COX-2, pro-inflammatory cytokines (TNF-α, IL-1β, IL-6) via suppression of NF-κB, MAPK, and AP-1 signaling pathways in macrophages and microglia [3] [8] [10].
  • Anticancer: Inhibition of cancer cell proliferation, metastasis (via MMP-2/9 downregulation and NF-κB inhibition), and induction of apoptosis/paraptosis in models of hepatocellular carcinoma, colorectal cancer, and others [8] [10].
  • Neuroprotective: Promotion of Aβ clearance via mTOR-dependent autophagy enhancement in astrocytes [8] [10].
  • Anti-diabetic and Hepatoprotective: Modulation of glucose metabolism and protection against liver injury [1] [2].
  • Technological Innovation: Modern research focuses on overcoming C-K's physicochemical limitations (e.g., lower water solubility, membrane permeability, efflux) using nanocarriers and cyclodextrin complexes (e.g., CK/γ-CyD), significantly improving its bioavailability and therapeutic potential in preclinical models [2].

Table 3: Evolution of Ginsenoside C-K Research Focus [1] [2] [4]

Era/PeriodPrimary FocusKey Advances/Findings
Ancient - ~1970Whole Ginseng Root in TCMValued as "King of Herbs" for tonic effects; used for weakness, longevity. C-K unknown.
1970sIsolation & Structural IdentificationC-K isolated from hydrolyzed ginsenoside mixtures; structure determined.
1980s-1990sMetabolic Pathway ElucidationIdentification as the primary bioactive intestinal metabolite of PPD ginsenosides (Rb1).
2000-2010In Vitro & Preclinical In Vivo PharmacologyDemonstration of anti-inflammatory, anticancer, neuroprotective effects; mechanisms (NF-κB).
2010-PresentBioavailability Enhancement & Targeted MechanismsNanocarriers, cyclodextrins; Detailed signaling pathways (mTOR, SPHK1, CYP inhibition).
Present-FutureClinical Translation & Novel DerivativesEarly clinical trials using CK-rich fermented ginseng; exploration of synthetic analogs.

Properties

CAS Number

39262-14-1

Product Name

ginsenoside C-K

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S)-2-[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-3,12-dihydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C36H62O8

Molecular Weight

622.9 g/mol

InChI

InChI=1S/C36H62O8/c1-20(2)10-9-14-36(8,44-31-30(42)29(41)28(40)23(19-37)43-31)21-11-16-35(7)27(21)22(38)18-25-33(5)15-13-26(39)32(3,4)24(33)12-17-34(25,35)6/h10,21-31,37-42H,9,11-19H2,1-8H3/t21-,22+,23+,24-,25+,26-,27-,28+,29-,30+,31-,33-,34+,35+,36-/m0/s1

InChI Key

FVIZARNDLVOMSU-IRFFNABBSA-N

Synonyms

20-O-beta-D-glucopyranosyl-20(S)-protopanaxadiol
compound K
ginsenoside CK
ginsenoside compound K
ginsenoside M1
GM1 saponin

Canonical SMILES

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)O)C)C)O)C)OC5C(C(C(C(O5)CO)O)O)O)C

Isomeric SMILES

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O)C)C)O)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.